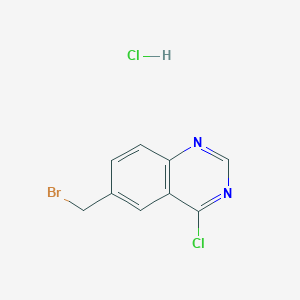
6-(Bromomethyl)-4-chloroquinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-4-chloroquinazoline hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromomethyl and chloro substituents on the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-4-chloroquinazoline hydrochloride typically involves the bromination of a quinazoline derivative. One common method is the bromination of 4-chloroquinazoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinazoline N-oxides or reduction reactions to yield corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Quinazoline N-oxides or amines from oxidation or reduction reactions, respectively.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-4-chloroquinazoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes and pathways.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)-4-chloroquinazoline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro substituent may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparación Con Compuestos Similares
4-Chloroquinazoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-4-chloroquinazoline: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activity.
6-(Bromomethyl)quinazoline: Lacks the chloro substituent, which may affect its binding properties and reactivity.
Uniqueness: 6-(Bromomethyl)-4-chloroquinazoline hydrochloride is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C9H7BrCl2N2 |
|---|---|
Peso molecular |
293.97 g/mol |
Nombre IUPAC |
6-(bromomethyl)-4-chloroquinazoline;hydrochloride |
InChI |
InChI=1S/C9H6BrClN2.ClH/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8;/h1-3,5H,4H2;1H |
Clave InChI |
GCRJACYXWVJAKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CBr)C(=NC=N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)







![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

